2-(4-Bromophenyl)acetohydrazide
Overview
Description
2-(4-Bromophenyl)acetohydrazide is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of 4-bromophenylacetic acid and is characterized by the presence of a hydrazide functional group.
Mechanism of Action
Mode of Action
It’s known that hydrazide derivatives, which include this compound, are key intermediates and valuable starting materials for synthesizing novel biologically active derivatives .
Biochemical Pathways
Hydrazide derivatives have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Hydrazide derivatives have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Bromophenyl)acetohydrazide can be synthesized through the reaction of 4-bromophenylacetic acid with hydrazine hydrate. The process typically involves refluxing the methyl ester of 4-bromophenylacetic acid with hydrazine hydrate in an appropriate solvent such as ethanol . The reaction conditions usually require heating under reflux for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst can facilitate the formation of hydrazones.
Major Products:
Hydrazones: Formed through the reaction of this compound with aldehydes or ketones.
Substituted Derivatives: Various substituted phenylacetic acid derivatives can be synthesized through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Bromophenyl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential inhibitors of enzymes such as alkaline phosphatase.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a precursor for the synthesis of compounds with potential biological activity, including antimicrobial and anticancer agents.
Comparison with Similar Compounds
4-Bromophenylacetic Acid: The parent compound from which 2-(4-Bromophenyl)acetohydrazide is derived.
Hydrazones: Compounds formed through the condensation of hydrazides with aldehydes or ketones.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the hydrazide group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-bromophenyl)acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVXKYRRHDMKIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932695 | |
Record name | 2-(4-Bromophenyl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-97-6 | |
Record name | Acetic acid, 2-(p-bromophenyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Bromophenyl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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